molecular formula C10H11ClN2O B12842500 Furan-2-yl(pyridin-2-yl)methanamine hydrochloride CAS No. 1245649-36-8

Furan-2-yl(pyridin-2-yl)methanamine hydrochloride

Cat. No.: B12842500
CAS No.: 1245649-36-8
M. Wt: 210.66 g/mol
InChI Key: WZRQQMJWLHKPLP-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Predicted 1H NMR spectra for the base compound would feature distinct signals:

  • Pyridine ring protons : Deshielded aromatic protons at δ 7.2–8.6 ppm, with coupling patterns indicative of meta- and para-substitution.
  • Furan ring protons : Two doublets (δ 6.3–7.4 ppm) corresponding to the α- and β-positions relative to the oxygen atom.
  • Methanamine protons : A singlet for the CH group (δ 4.5–5.0 ppm) and a broad peak for the NH2 group (δ 1.5–2.5 ppm), the latter shifting upfield upon hydrochloride salt formation.

13C NMR would resolve carbons in the pyridine (δ 120–150 ppm), furan (δ 100–110 ppm), and methanamine (δ 50–60 ppm) groups.

Infrared (IR) and Raman Spectroscopy

Key IR absorptions include:

  • N–H stretch : 3300–3500 cm⁻¹ (amine, broadened in hydrochloride form due to NH2+).
  • C–O–C stretch : 1010–1250 cm⁻¹ (furan ring).
  • Aromatic C=C/C=N stretches : 1450–1600 cm⁻¹.
    Raman spectra would accentuate ring vibrations, with furan-specific modes near 600 cm⁻¹ and pyridine modes at 990–1060 cm⁻¹.

Mass Spectrometric Fragmentation Patterns

The base compound’s molecular ion peak ([M]+) is expected at m/z 174.20, corresponding to C10H10N2O. Major fragmentation pathways include:

  • Loss of the furan ring (C4H3O, m/z 95), yielding a pyridinemethanamine fragment.
  • Cleavage of the C–N bond, producing pyridin-2-yl (C5H4N, m/z 78) and furan-2-ylmethanamine (C5H7NO, m/z 97) ions.
    For the hydrochloride salt, the molecular ion would appear at m/z 210.66 (C10H11ClN2O), with dominant loss of HCl (m/z 174.20).

Properties

CAS No.

1245649-36-8

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

furan-2-yl(pyridin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C10H10N2O.ClH/c11-10(9-5-3-7-13-9)8-4-1-2-6-12-8;/h1-7,10H,11H2;1H

InChI Key

WZRQQMJWLHKPLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=CO2)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(pyridin-2-yl)methanamine hydrochloride typically involves multicomponent reactions (MCRs). One common method includes the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione with aryl aldehydes and cyclohexyl isocyanide. This catalyst-free, one-pot synthesis is efficient and allows for the preparation of fully substituted furans .

Industrial Production Methods

Industrial production methods for this compound often involve similar multicomponent reactions due to their efficiency and the ability to produce complex products from simple starting materials in a single step. The use of isocyanide-based MCRs, introduced by Passerini and Ugi, has been particularly effective in synthesizing various heterocyclic compounds, including this compound .

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(pyridin-2-yl)methanamine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution reagents: Such as halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

Furan-2-yl(pyridin-2-yl)methanamine hydrochloride has been explored for its role as an enzyme inhibitor, particularly targeting cytochrome P450 enzymes. This inhibition can lead to significant pharmacokinetic interactions with various therapeutic agents, making it a valuable compound in drug development.

Key Findings:

  • Enzyme Inhibition: The compound exhibits inhibitory effects on cytochrome P450 2D6 and 2A6, which are crucial for drug metabolism.
  • Antiproliferative Effects: Derivatives of similar structures have demonstrated significant antiproliferative activity against various cancer cell lines, indicating potential applications in oncology .

Research indicates notable biological activities associated with this compound:

  • Antimicrobial Properties: Preliminary studies suggest potential antibacterial effects against both Gram-positive and Gram-negative bacteria, although detailed Minimum Inhibitory Concentration (MIC) values are yet to be established.
  • Neuropharmacology: The compound's ability to inhibit acetylcholinesterase (AChE) positions it as a candidate for research related to neurodegenerative diseases like Alzheimer's.

Materials Science

In addition to its biological applications, this compound is being investigated for its potential use in developing new materials and chemical processes. Its unique reactivity allows it to participate in various chemical reactions, including Diels-Alder reactions and electrophilic aromatic substitution, which can lead to the synthesis of novel materials with desired properties .

Case Studies

  • Cytochrome P450 Inhibition Study:
    • A study demonstrated that modifications to the furan or pyridine components significantly altered binding characteristics and biological efficacy against cytochrome P450 enzymes. The results indicated that specific substitutions could enhance the inhibitory activity of the compound.
  • Anticancer Activity Assessment:
    • Research on derivatives of this compound revealed promising antiproliferative effects against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of Furan-2-yl(pyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may interact with cytochrome P450 enzymes, affecting various metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s uniqueness lies in its dual heterocyclic system. Key structural analogs and their distinguishing features include:

Substituent Variations

  • Phenyl(pyridin-2-yl)methanamine hydrochloride (): Replaces the furan ring with a phenyl group, altering electronic properties and steric bulk.
  • (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride (): Incorporates a trifluoromethyl (-CF₃) group on the pyridine ring, introducing strong electron-withdrawing effects that may enhance metabolic stability and binding affinity to hydrophobic pockets in target proteins .
  • C-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)-C-furan-2-yl-methylamine hydrochloride (): Combines a dihydrobenzodioxin moiety with the furan group, creating a fused bicyclic system that increases molecular rigidity and may influence receptor selectivity .
  • (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride (): Features both chloro and trifluoromethyl substituents on the pyridine ring, likely enhancing halogen bonding interactions and altering solubility profiles .

Physicochemical Properties

  • Furan-2-yl methanamine hydrochloride (2m in ): Exhibits ¹H NMR (DMSO-d6) signals at δ 8.30 (s, 3H, NH₃⁺), 7.65 (d, J = 1.8 Hz, 1H), 6.55 (dd, J = 3.2, 1.8 Hz, 1H), and 6.40 (d, J = 3.2 Hz, 1H), with a ¹³C NMR peak at δ 152.1 (C-O of furan) . The addition of a pyridin-2-yl group in the target compound would introduce deshielding effects, shifting aromatic proton signals upfield due to the electron-withdrawing nitrogen in the pyridine ring.
  • {Hexahydro-2H-cyclopenta[b]furan-2-yl}methanamine hydrochloride (): Has a molecular weight of 177.67 g/mol (C₈H₁₆ClNO), highlighting how saturation of the furan ring reduces aromaticity and increases flexibility .

Spectroscopic Data and Analysis

¹H NMR data for related compounds provide insights into expected trends:

Compound ¹H NMR Shifts (δ, ppm) Key Features Source
Furan-2-yl methanamine hydrochloride 8.30 (s, NH₃⁺), 7.65 (d, J=1.8 Hz), 6.55 (dd, J=3.2,1.8 Hz), 6.40 (d, J=3.2 Hz) Furan protons, NH₃⁺ resonance
(5-(Ethylsulfonyl)pyridin-2-yl)methanamine hydrochloride Not reported, but ethylsulfonyl group would cause significant deshielding of pyridine protons Electron-withdrawing -SO₂Et group
Phenyl(pyridin-2-yl)methanamine hydrochloride Likely δ 8.5–8.7 (pyridine H), 7.2–7.8 (phenyl H) Aromatic proton splitting patterns

For the target compound, the pyridin-2-yl group would introduce additional signals near δ 8.5–9.0 (pyridine H-6 and H-4), while furan protons would resonate between δ 6.4–7.6, depending on substitution patterns .

Biological Activity

Furan-2-yl(pyridin-2-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its biological effects, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly as an inhibitor of specific enzymes. For example, derivatives of similar compounds have shown potential as inhibitors of human sirtuin 2 (SIRT2), a target in cancer therapy and neurodegenerative diseases. The structural features of this compound enhance its interactions with target proteins, potentially improving binding affinity and specificity due to the presence of both furan and pyridine moieties.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound interacts with enzymes, modulating their activity and influencing various biochemical pathways. Its ability to inhibit SIRT2 has been highlighted as a significant mechanism for its anticancer effects .
  • Binding Characteristics : Molecular docking studies suggest that the compound fits well into the hydrophobic pocket of SIRT2, indicating that modifications to the furan or pyridine components can significantly alter binding characteristics and biological efficacy .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties reveal insights into absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for assessing its viability as a therapeutic agent.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound enhances its interaction capabilities compared to other derivatives. The following table summarizes some key derivatives and their biological activities:

Compound NameStructure FeaturesUnique Aspects
N-Methyl(5-(pyridin-3-yl)furan-2-yl)methanamineContains methyl substitutionExhibits different pharmacological profiles
(5-Phenylfuran-2-yl)methanamine DerivativesContains phenyl groupKnown for potent SIRT2 inhibition
5-(Pyridin-3-Yl)furan DerivativesVaries in substituents on furanAltered hydrophobicity affecting bioactivity

The presence of the pyridine moiety has been shown to enhance SIRT2 inhibition significantly when compared to similar compounds lacking this feature .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity : A study demonstrated that certain derivatives exhibited IC50 values as low as 2.47 μM against SIRT2, showcasing their potential as anticancer agents. These compounds were found to inhibit cell growth effectively in various cancer cell lines .
  • Antimicrobial Properties : Similar compounds have been investigated for their antimicrobial activity, suggesting that Furan derivatives may contribute to drug development in treating infections.
  • Molecular Docking Studies : Research employing molecular docking simulations has provided insights into how structural modifications can affect binding affinities and biological activities, guiding future compound design .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structure of Furan-2-yl(pyridin-2-yl)methanamine hydrochloride?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of aromatic protons (furan and pyridine rings) and the methanamine backbone. Compare chemical shifts to structurally related compounds, such as (4-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography : For unambiguous confirmation, refine crystal structures using programs like SHELXL to resolve bond lengths and angles .

Q. How to assess the purity of this compound in laboratory settings?

  • Methodological Answer :

  • HPLC with UV Detection : Use a C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to quantify impurities. Reference standards for related amines (e.g., ranitidine impurities) can guide method development .
  • Elemental Analysis : Validate purity by comparing experimental C, H, N, and Cl content to theoretical values (e.g., ±0.3% deviation).
  • Karl Fischer Titration : Measure residual water content, critical for hygroscopic hydrochloride salts .

Q. What are the key considerations in designing a scalable synthesis protocol for this compound?

  • Methodological Answer :

  • Reductive Amination : Optimize the reaction between furan-2-carbaldehyde and pyridin-2-ylmethanamine using NaBH4_4 or NaBH3_3CN in methanol/THF. Monitor pH to prevent side reactions.
  • Purification : Use recrystallization (e.g., ethanol/water) or column chromatography (silica gel, eluting with CH2_2Cl2_2/MeOH) to isolate the hydrochloride salt.
  • Scale-Up Safety : Ensure proper handling of corrosive HCl gas during salt formation .

Advanced Research Questions

Q. How can conflicting NMR data be resolved when characterizing this compound?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at elevated temperatures (e.g., 60°C in DMSO-d6d_6).
  • 2D NMR Techniques : Use 1H^1H-1H^1H COSY and 1H^1H-13C^{13}C HSQC to assign overlapping signals. For example, cross-peaks between the methanamine CH2_2 and pyridine protons can confirm connectivity .
  • Crystallographic Validation : If ambiguity persists, grow single crystals and perform X-ray diffraction to unambiguously assign the structure .

Q. What strategies are effective in optimizing the yield of this compound during reductive amination?

  • Methodological Answer :

  • Catalyst Screening : Test alternatives to NaBH4_4, such as polymer-supported cyanoborohydride, to improve selectivity and reduce by-products.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance imine intermediate stability.
  • In Situ Monitoring : Employ FTIR or inline UV spectroscopy to track imine formation and adjust reagent stoichiometry dynamically .

Q. How to address discrepancies between computational modeling and experimental data in molecular structure analysis?

  • Methodological Answer :

  • DFT Refinement : Recalculate geometry-optimized structures using higher basis sets (e.g., B3LYP/6-311++G(d,p)) to match experimental bond angles from crystallography .
  • Tautomerism Analysis : Evaluate possible tautomeric forms (e.g., protonation sites on the pyridine ring) using pH-dependent NMR or computational pKa predictions .

Q. How to identify and characterize by-products formed during the synthesis of this compound?

  • Methodological Answer :

  • LC-MS/MS : Use tandem mass spectrometry to fragment by-products and propose structures based on diagnostic ions (e.g., loss of HCl or furan rings).
  • Isolation via Prep-HPLC : Collect fractions of unknown peaks and analyze via 1H^1H-NMR. Common by-products may include Schiff bases (unreduced imines) or dimerized species .
  • Comparative Analysis : Cross-reference with impurity profiles of analogous compounds, such as ranitidine-N-oxide or diamine derivatives .

Notes

  • Structural Analogues : Refer to (4-chlorothieno[3,2-c]pyridin-2-yl)methanamine hydrochloride or quinolin-2-ylmethanamine derivatives for comparative synthesis strategies .
  • Advanced Crystallography : SHELXL refinement is critical for resolving disorder in aromatic rings or counterion placement .

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